(4,6-Dimethylpyridin-2-YL)methanamine
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Overview
Description
(4,6-Dimethylpyridin-2-YL)methanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 6 positions and a methanamine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyridin-2-YL)methanamine typically involves the alkylation of 4,6-dimethyl-2-pyridinecarboxaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitrile or amide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the nitrile or amide precursors are hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(4,6-Dimethylpyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-2-YL)methanamine: This compound has a single methyl group at the 4 position and a methanamine group at the 2 position.
(4,6-Dimethylpyridin-3-YL)methanamine hydrochloride: This compound features a similar structure but with the methanamine group at the 3 position and in hydrochloride form.
Uniqueness
(4,6-Dimethylpyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRILBGVODOPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76457-15-3 |
Source
|
Record name | 1-(4,6-dimethylpyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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